molecular formula C18H17ClFNO B2412798 N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091463-21-6

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2412798
CAS No.: 1091463-21-6
M. Wt: 317.79
InChI Key: IGWPCIPOCZMVIO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with 4-chlorophenethyl and 4-fluorophenyl substituents

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)9-12-21-17(22)18(10-11-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPCIPOCZMVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of a carboxylic acid derivative (such as an acid chloride) with an amine.

    Attachment of the 4-chlorophenethyl and 4-fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound to corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenated precursors, organometallic reagents

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and aromatic substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-1-(4-fluorophenyl)acetamide
  • N-(4-chlorophenethyl)-1-(4-fluorophenyl)propionamide
  • N-(4-chlorophenethyl)-1-(4-fluorophenyl)butyramide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties compared to similar compounds with linear or branched alkyl chains. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClFN2OC_{19}H_{18}ClFN_2O, characterized by a cyclopropane ring and substituted phenyl groups. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H18ClFN2O
Molecular Weight344.81 g/mol
LogP3.5
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that analogs of this compound may exhibit significant antimicrobial effects. For instance, a study on similar derivatives reported promising results against various bacterial strains using the tube dilution technique .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Notably, compounds with similar structural features have shown varying degrees of cytotoxicity against cancer cell lines when assessed using the MTT assay. Although specific data for this compound is limited, related studies indicate that modifications in the structure can enhance anticancer efficacy .

Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies suggest that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, potentially leading to its observed biological effects .

Case Studies

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activity. Compounds with structural similarities exhibited significant antimicrobial and anticancer properties, indicating a potential therapeutic role for this compound in treating infections and cancer .
  • Molecular Docking Analysis : Research utilizing molecular docking simulations has highlighted the binding affinity of this compound to various protein targets, suggesting a mechanism through which it may exert its biological effects. The results indicated that modifications could lead to enhanced activity against specific targets .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide?

The synthesis typically involves cyclopropanation reactions and coupling of fluorinated/chlorinated aryl groups. Key steps include:

  • Cyclopropanation : Using reagents like vinyl sulfones or diazo compounds to form the cyclopropane ring. highlights the use of carbene-based methods for cyclopropane formation .
  • Amide bond formation : Coupling the cyclopropane-carboxylic acid derivative with 2-(4-chlorophenyl)ethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to prevent degradation of sensitive fluorophenyl groups .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclopropane ring and substitution patterns of fluorophenyl/chlorophenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C18_{18}H16_{16}ClFNO) .
  • X-ray Crystallography : Resolves the three-dimensional conformation, particularly the dihedral angle between the cyclopropane and aryl groups .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing 4-fluorophenyl with 3-fluorophenyl) to assess activity changes. demonstrates how acetyl group positioning alters antimicrobial efficacy .
  • Computational docking : Using tools like AutoDock to predict binding affinities with targets (e.g., kinases or GPCRs). highlights cyclopropane’s role in enhancing steric complementarity .
  • Biological assays : Testing analogs in vitro (e.g., IC50_{50} measurements) to correlate structural features with potency. shows how fluorophenyl groups improve target selectivity .

Example SAR Table :

Analog ModificationBiological Activity (IC50_{50})Target Selectivity
4-Fluorophenyl (Parent)12 nMKinase A
3-Fluorophenyl45 nMKinase B
Chlorophenyl → Methylphenyl>1 µMInactive

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Meta-analysis : Compare datasets across studies (e.g., vs. 8) to identify confounding variables like assay conditions .
  • Molecular dynamics simulations : Analyze binding mode stability. For example, notes that cyclopropane ring strain may affect target interactions under varying pH .
  • Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., ATP concentrations in kinase assays) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulations, as noted in for related cyclopropane derivatives .
  • LogP adjustment : Reduce hydrophobicity by substituting chlorine with polar groups (e.g., -OH), guided by ’s comparative data .

Methodological Considerations

Q. What computational tools predict the compound’s metabolic stability?

  • CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
  • Software : Schrödinger’s ADMET Predictor or SwissADME estimate clearance rates and metabolite profiles .

Q. How to design a robust in vitro screening protocol for this compound?

  • Dose range : Start at 1 nM–10 µM, based on ’s IC50_{50} data for related carboxamides .
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) .
  • Replicate experiments : Use triplicate measurements to account for variability in cyclopropane derivative stability .

Data Contradiction Analysis

  • Case Study : Conflicting reports on kinase inhibition potency (e.g., 12 nM vs. 120 nM).
  • Root cause : Differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
  • Resolution : Normalize data using KmK_m values for ATP and re-analyze inhibition curves .

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